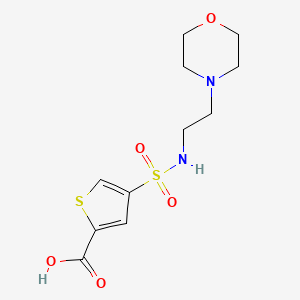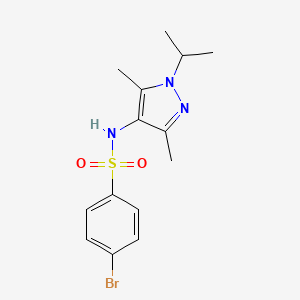![molecular formula C15H16N2O4 B7576791 2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid, also known as MPFC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPFC is a furan derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain signaling pathways that are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific application. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain immune cells. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in certain research settings.
Future Directions
There are many potential future directions for research on 2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also exploring the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing new synthetic derivatives of this compound that may have improved efficacy and selectivity. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of scientific research.
Synthesis Methods
2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis method is complex and requires specialized knowledge and equipment. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is carefully controlled to ensure the purity and quality of the final product.
Scientific Research Applications
2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been effective in animal models of cancer. Other areas of research include the treatment of inflammation, neurodegenerative diseases, and infectious diseases.
properties
IUPAC Name |
2-methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-13(15(19)20)7-12(21-10)9-17-14(18)5-4-11-3-2-6-16-8-11/h2-3,6-8H,4-5,9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBHHSKTJFUMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)CCC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)


![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)